molecular formula C11H9ClN2O2 B065451 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 187998-35-2

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B065451
Key on ui cas rn: 187998-35-2
M. Wt: 236.65 g/mol
InChI Key: OAPQKGGVDCZENK-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

By the reaction and treatment in the same manner as in Example 64 using 1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylic acid (2 g) and 5-amino-2-(4-morpholinopiperidin-1-yl)benzonitrile (2.2 g), 1-(4-chlorophenyl)-N-[3-cyano-4-(4-morpholinopiperidin-1-yl)phenyl]-5-methylpyrazole-4-carboxamide (1.3 g) was obtained, melting point: 249–250° C.

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]([CH3:13])=[C:11]([C:14]([OH:16])=O)[CH:10]=[N:9]2)=[CH:4][CH:3]=1.[NH2:17][C:18]1[CH:19]=[CH:20][C:21]([N:26]2[CH2:31][CH2:30][CH:29]([N:32]3[CH2:37][CH2:36][O:35][CH2:34][CH2:33]3)[CH2:28][CH2:27]2)=[C:22]([CH:25]=1)[C:23]#[N:24]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:12]([CH3:13])=[C:11]([C:14]([NH:17][C:18]3[CH:19]=[CH:20][C:21]([N:26]4[CH2:31][CH2:30][CH:29]([N:32]5[CH2:33][CH2:34][O:35][CH2:36][CH2:37]5)[CH2:28][CH2:27]4)=[C:22]([C:23]#[N:24])[CH:25]=3)=[O:16])[CH:10]=[N:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1N=CC(=C1C)C(=O)O
Name
Quantity
2.2 g
Type
reactant
Smiles
NC=1C=CC(=C(C#N)C1)N1CCC(CC1)N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=CC(=C1C)C(=O)NC1=CC(=C(C=C1)N1CCC(CC1)N1CCOCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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